molecular formula C15H22N2O3 B1677657 Phenylalanylleucine CAS No. 3303-55-7

Phenylalanylleucine

Cat. No.: B1677657
CAS No.: 3303-55-7
M. Wt: 278.35 g/mol
InChI Key: RFCVXVPWSPOMFJ-STQMWFEESA-N
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Description

Phe-Leu is a dipeptide obtained by formal condensation of the carboxy group of L-phenylalanine with the amino group of L-leucine. It has a role as a plant metabolite.

Biochemical Analysis

Biochemical Properties

Phenylalanylleucine plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and leucine aminopeptidase, which hydrolyzes leucine-containing peptides . These interactions are essential for maintaining amino acid balance and facilitating protein turnover in cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activation of T-cells, which are critical for immune response . Additionally, this compound impacts cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor for certain enzymes, such as leucine aminopeptidase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular function, as the availability of amino acids and other metabolites is altered.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in cell cultures has been observed to affect cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance protein synthesis and improve metabolic function, while high doses can lead to toxic effects, including disruptions in amino acid balance and metabolic pathways . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine and leucine catabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and branched-chain amino acid aminotransferase, which are critical for the metabolism of aromatic and branched-chain amino acids . These interactions can influence metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters, such as the L-type amino acid transporter, which facilitates its uptake into cells . This transport is essential for its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are crucial for its role in cellular metabolism and protein synthesis.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCVXVPWSPOMFJ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954651
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3303-55-7
Record name L-Phenylalanyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Phe-Leu?

A1: The molecular formula of Phe-Leu is C15H22N2O3. Its molecular weight is 278.35 g/mol.

Q2: Is there any spectroscopic data available for Phe-Leu?

A2: While specific spectroscopic data for isolated Phe-Leu might be limited, many studies utilize techniques like NMR spectroscopy to analyze the conformation of peptides containing Phe-Leu. For instance, researchers used 2D NMR techniques to investigate the structure of a thrombin-bound peptide containing Phe-Leu, revealing a crucial nonpolar cluster formed by the phenylalanine and leucine side chains. []

Q3: How does Phe-Leu interact with enzymes?

A3: Phe-Leu acts as a substrate for various enzymes, including proteases. Research has shown that Phe-Leu acts as a substrate for the enzyme phaseolain, a carboxypeptidase from French bean leaves. [] The presence of phenylalanine in the penultimate position significantly enhances the enzyme's activity. [] Additionally, studies on HIV-1 protease showed its ability to cleave oligopeptide substrates containing the Phe-Leu sequence. []

Q4: Are there any known biological activities associated with Phe-Leu?

A4: While Phe-Leu itself might not possess independent biological activities, peptides containing the Phe-Leu motif exhibit diverse biological properties. For instance, research suggests that the cyclic peptide cyclo(-Phe-Leu-Leu-Leu-Ile) exhibits activity against cancer cells. []

Q5: How do structural modifications of peptides containing Phe-Leu affect their activity?

A5: Modifying the amino acid sequence around Phe-Leu significantly impacts peptide activity and selectivity. For example, replacing glycine with valine at position 12 in a fibrinogen-like peptide containing Phe-Leu disrupts the interaction with thrombin, affecting its clotting activity. [] Similarly, introducing a chlorine atom to the phenylalanine residue in specific opioid peptides containing Phe-Leu does not consistently improve their selectivity for delta-opioid receptors. []

Q6: Have there been attempts to utilize Phe-Leu-containing peptides in drug delivery systems?

A6: Yes, researchers have explored the potential of Phe-Leu containing peptides in targeted drug delivery. For instance, HPMA copolymers incorporating doxorubicin linked via a Gly-Phe-Leu-Gly spacer demonstrated efficacy against murine melanoma. [] This approach utilizes the lysosomal degradation of the spacer to release the drug selectively within the targeted cells. []

Q7: What analytical techniques are commonly employed to study Phe-Leu and related peptides?

A7: Several analytical methods are crucial for studying Phe-Leu-containing peptides. These include:

  • High-Performance Liquid Chromatography (HPLC): Used for separating and purifying peptides containing Phe-Leu. [, ]
  • Mass Spectrometry (MS): Employed to determine the molecular weight and analyze the structure of synthesized peptides. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides valuable insights into the three-dimensional structure and conformational dynamics of peptides containing Phe-Leu. [, , , ]

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